1,1,3,3,4,6-Hexamethylindan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3,4,6-Hexamethylindan-5-ol is a chemical compound with the molecular formula C15H22O. It is known for its unique structure, which includes multiple methyl groups attached to an indan backbone. This compound is often used in various industrial applications due to its distinctive properties.
Preparation Methods
The synthesis of 1,1,3,3,4,6-Hexamethylindan-5-ol typically involves several steps. One common method includes the alkylation of indan derivatives followed by oxidation to introduce the hydroxyl group at the 5-position. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific reaction conditions, such as temperature and pressure, are optimized to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
1,1,3,3,4,6-Hexamethylindan-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,3,3,4,6-Hexamethylindan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of fragrances and other consumer products due to its distinctive odor profile.
Mechanism of Action
The mechanism of action of 1,1,3,3,4,6-Hexamethylindan-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their function and activity. The compound’s multiple methyl groups also contribute to its hydrophobic interactions, affecting its solubility and distribution within biological systems.
Comparison with Similar Compounds
1,1,3,3,4,6-Hexamethylindan-5-ol can be compared with other similar compounds, such as:
Phantolide: Known for its use in fragrances, it shares a similar indan backbone but differs in the functional groups attached.
5-Acetyl-1,1,2,3,3,6-hexamethylindan: Another related compound with acetyl groups, used in various industrial applications.
The uniqueness of this compound lies in its specific arrangement of methyl groups and the presence of a hydroxyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
57244-53-8 |
---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1,1,3,3,4,6-hexamethyl-2H-inden-5-ol |
InChI |
InChI=1S/C15H22O/c1-9-7-11-12(10(2)13(9)16)15(5,6)8-14(11,3)4/h7,16H,8H2,1-6H3 |
InChI Key |
JNNVYXVBGLWKKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1O)C)C(CC2(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.